molecular formula C19H25NO2 B14491753 2,3-Dimethoxy-5-(5-phenylpentyl)aniline CAS No. 64838-06-8

2,3-Dimethoxy-5-(5-phenylpentyl)aniline

Cat. No.: B14491753
CAS No.: 64838-06-8
M. Wt: 299.4 g/mol
InChI Key: XXGORVFSGXCBMZ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-(5-phenylpentyl)aniline is an organic compound belonging to the class of anilines It is characterized by the presence of two methoxy groups attached to the benzene ring at positions 2 and 3, and a phenylpentyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-5-(5-phenylpentyl)aniline can be achieved through several methods. One common approach involves the reaction of 2,3-dimethoxyaniline with a suitable phenylpentyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and safely.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-5-(5-phenylpentyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,3-Dimethoxy-5-(5-phenylpentyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-(5-phenylpentyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-5-(5-phenylpentyl)aniline is unique due to the presence of both methoxy groups and the phenylpentyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

64838-06-8

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

2,3-dimethoxy-5-(5-phenylpentyl)aniline

InChI

InChI=1S/C19H25NO2/c1-21-18-14-16(13-17(20)19(18)22-2)12-8-4-7-11-15-9-5-3-6-10-15/h3,5-6,9-10,13-14H,4,7-8,11-12,20H2,1-2H3

InChI Key

XXGORVFSGXCBMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)N)CCCCCC2=CC=CC=C2

Origin of Product

United States

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